RL-603

Description

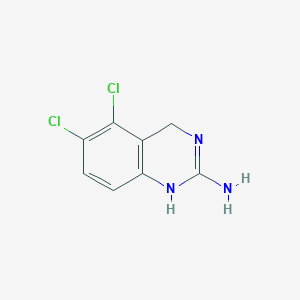

major metabolite of anagrelide

Propriétés

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKOTIVQMCTTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432648 |

Source

|

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444904-63-6 |

Source

|

| Record name | RL-603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RL-603 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RL-603: A Technical Guide to its Mechanism of Action as a c-Rel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-603, also known as IT-603, is a small molecule inhibitor belonging to the thiohydantoin chemical class. It has been identified as a direct inhibitor of the transcription factor c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family. Dysregulation of c-Rel activity is implicated in various pathologies, including autoimmune disorders and hematologic malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on c-Rel, the experimental methodologies used for its characterization, and the available quantitative data.

Introduction to c-Rel and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). These proteins form various homodimers and heterodimers that bind to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes.

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by a diverse range of signals, such as cytokines, growth factors, and pathogen-associated molecular patterns, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimers to translocate to the nucleus, bind to DNA, and regulate gene expression. c-Rel containing dimers are particularly important in the activation and function of T and B lymphocytes.

What is the chemical structure of RL-603?

- 1. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RL | C12H25N5O3 | CID 333445 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of LFB-R603 in the NF-κB Signaling Pathway: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which the third-generation anti-CD20 monoclonal antibody, LFB-R603 (Ublituximab), modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway in B-cell non-Hodgkin's lymphoma (B-NHL). This document details the impact of LFB-R603 on key downstream effectors, summarizes the quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Introduction to LFB-R603 and the NF-κB Pathway in B-NHL

LFB-R603 is a glycoengineered chimeric anti-CD20 monoclonal antibody with enhanced affinity for the FcγRIIIa (CD16) receptor, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1][2] Beyond its direct cytotoxic effects, LFB-R603 exhibits significant activity through the modulation of intracellular signaling pathways that are critical for the survival and proliferation of malignant B-cells.

The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation.[3][4] In many B-cell malignancies, the NF-κB pathway is constitutively active, providing a crucial survival signal that contributes to therapeutic resistance.[1] This aberrant activation leads to the continuous expression of anti-apoptotic genes, making the NF-κB pathway an attractive target for therapeutic intervention.

LFB-R603 has been shown to interrupt this dysregulated NF-κB survival pathway in B-NHL cells. This inhibition triggers a cascade of downstream events that ultimately sensitize cancer cells to apoptosis, particularly to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated cell death.

Molecular Mechanism of LFB-R603 in the NF-κB Pathway

LFB-R603's interaction with the CD20 antigen on the surface of B-NHL cells initiates a signaling cascade that leads to the inhibition of the constitutively active NF-κB pathway. This inhibitory effect is not fully elucidated but is thought to involve the disruption of signaling complexes associated with the B-cell receptor (BCR), which is known to crosstalk with NF-κB signaling. The primary consequence of NF-κB inhibition by LFB-R603 is the modulation of a critical resistance circuitry involving the transcription factor Snail, the Raf-1 Kinase Inhibitor Protein (RKIP), and the Phosphatase and Tensin homolog (PTEN).

The NF-κB/Snail/RKIP/PTEN Dysregulated Loop

In B-NHL cells with a constitutively active NF-κB pathway, a dysregulated signaling loop is established that promotes cell survival and resistance to apoptosis. This loop is characterized by:

-

High NF-κB activity , which transcriptionally upregulates the expression of the zinc-finger transcription factor Snail .

-

Snail , a known repressor of transcription, then downregulates the expression of the tumor suppressor RKIP .

-

Concurrently, NF-κB and Snail contribute to the suppression of another critical tumor suppressor, PTEN .

-

The loss of PTEN function leads to the hyperactivation of the PI3K/Akt survival pathway, which further reinforces NF-κB activation, creating a positive feedback loop that perpetuates the malignant phenotype.

LFB-R603 disrupts this vicious cycle by inhibiting NF-κB. This initial inhibitory event leads to:

-

Downregulation of Snail expression : As a direct transcriptional target of NF-κB, Snail levels decrease upon NF-κB inhibition.

-

Upregulation of RKIP and PTEN expression : The reduction in the transcriptional repressor Snail leads to the de-repression and subsequent increased expression of both RKIP and PTEN.

-

Inhibition of the PI3K/Akt pathway : The restoration of PTEN function leads to the dephosphorylation and inactivation of Akt, a key survival kinase.

-

Sensitization to TRAIL-mediated apoptosis : The culmination of these signaling changes is a significant increase in the susceptibility of B-NHL cells to apoptosis induced by external ligands such as TRAIL.

The following diagram illustrates the LFB-R603-mediated interruption of the NF-κB/Snail/RKIP/PTEN dysregulated loop.

References

- 1. The anti-CD20 mAb LFB-R603 interrupts the dysregulated NF-κB/Snail/RKIP/PTEN resistance loop in B-NHL cells: role in sensitization to TRAIL apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking NF-κB: An Inflammatory Issue - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on RL-603 and T-cell Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "RL-603" and its direct role in T-cell activation is not available in the public scientific literature based on the conducted search. The following guide provides a foundational understanding of T-cell activation, relevant signaling pathways, and general experimental approaches, which would be applicable to the study of a novel immunomodulatory agent.

Introduction to T-cell Activation

T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and eliminating cancerous cells. This complex process is initiated when a T-cell receptor (TCR) on the surface of a T-cell recognizes a specific antigen presented by an antigen-presenting cell (APC) via the major histocompatibility complex (MHC).[1][2] However, this initial signal (Signal 1) is insufficient for full activation and requires a second, co-stimulatory signal (Signal 2) from molecules on the APC, such as B7-1 (CD80) and B7-2 (CD86), which bind to CD28 on the T-cell.[1][3] A third signal (Signal 3), mediated by cytokines, further directs T-cell differentiation and effector function.[1] Dysregulation of T-cell activation can lead to immunodeficiency or autoimmunity, making it a critical area of therapeutic intervention.

Core Signaling Pathways in T-cell Activation

Upon successful antigen recognition and co-stimulation, a cascade of intracellular signaling events is triggered, leading to T-cell proliferation, differentiation, and the acquisition of effector functions. Several key signaling pathways are central to this process.

T-cell Receptor (TCR) Signaling Pathway

The binding of the TCR to the peptide-MHC complex initiates the activation of Src-family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, a critical kinase that, once activated, phosphorylates downstream adapter proteins like Linker for Activation of T-cells (LAT) and SLP-76. This leads to the formation of a multi-protein signaling complex, or "signalosome," which activates several downstream pathways.

Co-stimulatory (CD28) Signaling Pathway

The interaction between CD28 on the T-cell and B7 molecules on the APC provides the crucial "Signal 2" for T-cell activation. This engagement activates the PI3K-Akt signaling pathway, which promotes cell survival, proliferation, and metabolic reprogramming. The CD28 pathway synergizes with TCR signaling to ensure a robust and sustained T-cell response.

Experimental Protocols for Studying T-cell Activation

To investigate the effect of a compound like "this compound" on T-cell activation, a series of in vitro and in vivo experiments would be necessary.

In Vitro T-cell Activation Assay

Objective: To assess the direct effect of a test compound on T-cell proliferation and cytokine production upon activation.

Methodology:

-

Isolation of T-cells: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

-

Cell Culture: Isolated T-cells are cultured in appropriate media.

-

Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies, which mimic the first two signals of activation.

-

Compound Treatment: T-cells are treated with varying concentrations of the test compound ("this compound").

-

Proliferation Assessment: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.

-

Cytokine Analysis: Supernatants are collected to measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

Phospho-flow Cytometry for Signaling Analysis

Objective: To determine the effect of a compound on specific intracellular signaling pathways following T-cell activation.

Methodology:

-

T-cell Isolation and Culture: As described in the previous protocol.

-

Activation and Treatment: T-cells are activated and treated with the test compound for short time points (e.g., 5, 15, 30 minutes).

-

Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibody entry.

-

Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-ZAP-70, phospho-Akt, phospho-ERK).

-

Flow Cytometry Analysis: The phosphorylation status of individual cells is quantified using a flow cytometer.

Quantitative Data Summary

As no specific data for "this compound" is available, the following tables are templates for how quantitative data from the aforementioned experiments would be presented.

Table 1: Effect of this compound on T-cell Proliferation

| This compound Concentration (µM) | Proliferation Index (CFSE) | % Proliferating Cells |

| 0 (Vehicle) | X ± SD | Y ± SD |

| 0.1 | ... | ... |

| 1 | ... | ... |

| 10 | ... | ... |

Table 2: Effect of this compound on Cytokine Production

| This compound Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |

| 0 (Vehicle) | X ± SD | Y ± SD | Z ± SD |

| 0.1 | ... | ... | ... |

| 1 | ... | ... | ... |

| 10 | ... | ... | ... |

Conclusion

The study of novel immunomodulatory compounds requires a systematic approach to dissect their effects on the intricate process of T-cell activation. While specific information on "this compound" is not publicly available, the established principles of T-cell biology, signaling pathways, and experimental methodologies outlined in this guide provide a robust framework for its investigation. Future research on "this compound" would need to generate foundational data on its mechanism of action, efficacy, and safety to determine its potential as a therapeutic agent.

References

RL-603 (PSB-603): A Technical Guide to a High-Affinity Adenosine A2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-603, identified in the scientific literature as PSB-603, is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2B R). This document provides a comprehensive technical overview of this compound, consolidating key data on its receptor binding affinity, functional antagonism, and in vivo pharmacology. Detailed experimental protocols for the characterization of this compound are provided to support further research and development. Notably, this compound exhibits nanomolar affinity for the human A2B receptor and demonstrates significant selectivity over other adenosine receptor subtypes. Its utility as a research tool and potential as a therapeutic agent is underscored by its demonstrated anti-inflammatory properties in established preclinical models.

Core Compound Properties

This compound is a xanthine (B1682287) derivative with the chemical name 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine. Its high affinity and selectivity for the A2B receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The data consistently show sub-nanomolar affinity for the human A2B receptor and high selectivity against other human adenosine receptors (A1, A2A, and A3).

| Receptor Subtype | Species | Ki (nM) |

| A2B | Human | 0.553 [1] |

| Rat | 0.355 | |

| Mouse | 0.265 | |

| A1 | Human | > 10,000 |

| A2A | Human | > 10,000 |

| A3 | Human | > 10,000 |

Functional Antagonism

This compound effectively antagonizes A2B receptor-mediated signaling. The primary signaling pathway of the A2B receptor involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Functional assays have confirmed this compound's ability to inhibit agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

Adenosine A2B Receptor Signaling Pathway

The A2B receptor, upon activation by adenosine, initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation and vasodilation.

Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a novel adenosine receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding profile, functional activity, and therapeutic potential.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the human A2B adenosine receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human A2B receptor (e.g., CHO or HEK293 cells).

-

[³H]PSB-603 (Radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of [³H]PSB-603 in the assay buffer.

-

For total binding wells, omit the unlabeled this compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

cAMP Functional Assay (GloSensor™ Assay)

This protocol outlines a method to assess the functional antagonism of this compound on agonist-induced cAMP production.

-

Materials:

-

HEK293 cells endogenously expressing the A2B receptor.

-

GloSensor™ cAMP Reagent.

-

A2B receptor agonist (e.g., NECA).

-

This compound (PSB-603).

-

HEPES-buffered saline solution (HBSS).

-

-

Procedure:

-

Plate HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent in HBSS for 2 hours at 37°C.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with an A2B receptor agonist (e.g., NECA).

-

Measure luminescence continuously using a plate reader.

-

Generate concentration-response curves for the agonist in the presence and absence of this compound.

-

Analyze the data to determine the IC50 of this compound and the nature of its antagonism (competitive or non-competitive).

-

In Vivo Anti-Inflammatory Models

This model assesses the ability of this compound to reduce acute local inflammation.

-

Procedure:

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle to mice.[2]

-

After 30 minutes, induce inflammation by injecting 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory markers (e.g., IL-6, TNF-α, and reactive oxygen species).[2][3]

-

Calculate the percentage of inhibition of edema for the this compound treated group compared to the vehicle group.

-

This model evaluates the effect of this compound on systemic inflammation and leukocyte infiltration.

-

Procedure:

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle to mice.

-

After 30 minutes, induce peritonitis by intraperitoneal injection of zymosan A (e.g., 2 mg/mL).

-

Four hours after zymosan A injection, euthanize the animals and perform a peritoneal lavage with saline.

-

Collect the peritoneal fluid and determine the total and differential leukocyte counts.

-

Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) and C-reactive protein (CRP) in the plasma and/or peritoneal fluid.

-

Compare the inflammatory parameters between the this compound treated and vehicle groups.

-

Pharmacokinetics (ADME)

Currently, there is limited publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The in vivo studies cited in this guide have utilized intraperitoneal administration. Further research is required to fully characterize the pharmacokinetic properties of this compound, which will be crucial for its potential development as a therapeutic agent.

Logical Relationship of this compound Antagonism

The antagonistic action of this compound at the A2B receptor can be visualized as a direct blockade of the endogenous ligand, adenosine, from binding and initiating the downstream signaling cascade.

Conclusion

This compound (PSB-603) is a highly potent and selective adenosine A2B receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its well-characterized binding profile and functional antagonism make it an invaluable tool for researchers studying the A2B receptor. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible investigation of this compound. While further studies are needed to elucidate its full pharmacokinetic profile, this compound holds promise for the development of novel therapeutics targeting A2B receptor-mediated pathologies.

References

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Activity of Rhamnolipids

Disclaimer: The specific compound "RL-603" was not explicitly identified in the available research literature. The following guide provides a comprehensive overview of Rhamnolipids (RLs), a class of glycolipid biosurfactants that are a likely referent given the "RL" designation. This document synthesizes current knowledge on the discovery, synthesis, and biological activities of these compounds, targeted at researchers, scientists, and drug development professionals.

Introduction to Rhamnolipids

Rhamnolipids (RLs) are a class of glycolipid biosurfactants primarily produced by bacterial species such as Pseudomonas aeruginosa and Burkholderia spp.[1][2] These amphiphilic molecules consist of one or two rhamnose sugar moieties linked to one or more β-hydroxy fatty acid chains.[1][2][3] The synthesis of rhamnolipids is a complex biological process, often regulated by cell-density dependent quorum sensing, and typically aligns with the stationary phase of bacterial growth. Due to their diverse structures and biological activities, rhamnolipids are promising candidates for a wide range of applications, including as bio-based plant protection agents and as antimicrobial agents.

Chemical Structure and Diversity

The basic structure of rhamnolipids features a hydrophilic rhamnose head and a hydrophobic fatty acid tail. The structural diversity of rhamnolipids arises from variations in the number of rhamnose units and the length and branching of the fatty acid chains.

-

Mono-rhamnolipids (mRLs): Contain a single rhamnose moiety.

-

Di-rhamnolipids (dRLs): Contain two rhamnose moieties.

The fatty acid component typically consists of 3-hydroxy fatty acids, with chain lengths varying, for example, from C10 to C12. This structural variability is crucial as it dictates the specific biological activity of the rhamnolipid congener.

Synthesis of Rhamnolipids

Rhamnolipids are secondary metabolites produced by bacteria. While naturally produced as mixtures, advances in metabolic engineering have enabled the production of pure mono-rhamnolipid and di-rhamnolipid congeners. This has been instrumental in deciphering the structure-activity relationships of different rhamnolipid molecules. Furthermore, bio-inspired synthetic routes using green chemistry are also being explored to produce novel rhamnolipid structures.

Quantitative Data on Biological Activity

The biological effects of rhamnolipids are concentration and structure-dependent. The following tables summarize key quantitative findings from recent studies.

Table 1: Antimicrobial Activity of Rhamnolipids

| Rhamnolipid Type | Target Organism(s) | Effective Concentration | Key Findings |

| Mono-rhamnolipid & Di-rhamnolipid | Gram-positive bacteria (e.g., L. monocytogenes, B. cereus, S. aureus), Fungi | MIC of 19.5 µg/mL for B. cereus | Antimicrobial activity is pH-dependent, being more effective in acidic conditions. Gram-negative bacteria like Salmonella enterica and E. coli showed resistance. |

| Rhamnolipids | Zoospore-producing plant pathogens | Not specified | The primary mode of action is the direct lysis of zoospores by intercalating with the plasma membrane. |

| Rhamnolipids | Pythium myriotylum, Botrytis cinerea | Not specified | Demonstrated reduction of mycelial growth. |

Table 2: Effects of Rhamnolipids on Plant Systems (Arabidopsis thaliana)

| Rhamnolipid Type | Concentration | Effect on Plant Growth | Effect on Infection Reduction (H. schachtii) | Induction of Plant Defense (H₂O₂ Production) |

| Mono-rhamnolipids (mRLs) | Low concentrations | Reduced plant growth. | Significant | Induces a significant increase in H₂O₂ at 5 ppm after flg22 elicitation. Also increases H₂O₂ in response to water, indicating general stress. |

| Di-rhamnolipids (dRLs) | Low concentrations | No negative or beneficial impact on plant development. | Significant | Requires 10 ppm for a similar H₂O₂ increase after flg22 elicitation. |

| dRLs (C10-C12, C10-C12:1) | < 2 ppm | - | As effective as > 5 ppm of C10-C10 dRLs. | - |

| dRLs (C10-C12, C10-C12:1) | 8.3 ppm | Significantly impaired root and shoot growth. | - | - |

| mRLs and dRLs | 50 ppm | - | - | Increased H₂O₂ production. |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following outlines key experimental protocols cited in the literature for studying rhamnolipids.

5.1. Analysis of Rhamnolipid Congeners

High-Performance Liquid Chromatography (HPLC) is utilized to separate and analyze the activity of single rhamnolipid congeners. This technique allows for the differentiation of activities between mixtures of pure mono-rhamnolipid and di-rhamnolipid congeners.

5.2. Assessment of Plant Defense Induction

The effect of rhamnolipids on plant defense, specifically the production of hydrogen peroxide (H₂O₂), is a key indicator of their activity.

-

Plant Material and Treatment: Arabidopsis thaliana is used as a model plant. Plants are pre-treated with varying concentrations of rhamnolipids (e.g., up to 10 ppm).

-

Elicitation: Following pre-treatment, plants are stimulated with a bacterial inducer of plant defense responses, such as flagellin (B1172586) (flg22), or with water as a negative control.

-

Measurement of H₂O₂: The production of H₂O₂ is measured to quantify the plant's defense response.

5.3. Antimicrobial Activity Assays

The antimicrobial efficacy of rhamnolipids is assessed through various methods.

-

Minimum Inhibitory Concentration (MIC): The MIC is determined to find the lowest concentration of the rhamnolipid that inhibits the visible growth of a microorganism. For instance, the MIC of a rhamnolipid against Bacillus cereus was found to be 19.5 μg/mL.

-

Cell Viability and Damage: The bactericidal effect can be observed over time. For example, population eradication of B. cereus was seen after 30 minutes with 39.1 μg/mL of rhamnolipid.

-

Mechanism of Action: The sensitivity to rhamnolipids is associated with a reduction in cell surface hydrophobicity and damage to the cytoplasmic membrane. Scanning Electron Microscopy can be used to visualize the cellular damage promoted by the rhamnolipids.

Visualizations of Pathways and Workflows

Diagram 1: Rhamnolipid Biosynthesis Regulation

Caption: Regulation of rhamnolipid synthesis via quorum sensing in bacteria.

Diagram 2: Experimental Workflow for Assessing Plant Defense

References

The Impact of c-Rel Inhibition by IT-603 on Gene Expression in Immune Cells: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of IT-603, a small molecule inhibitor of the c-Rel transcription factor, on gene expression in immune cells. Designed for researchers, scientists, and professionals in drug development, this document details the molecular mechanism of IT-603, its impact on key signaling pathways, and a summary of its effects on the expression of critical immune-related genes.

Introduction to IT-603 and its Mechanism of Action

IT-603 is a pyrimidinetrione derivative that has been identified as a potent and specific inhibitor of c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[1][2] The NF-κB signaling pathway is a cornerstone of the immune system, regulating the transcription of a wide array of genes involved in inflammation, immune cell activation, and cell survival.[3][4] c-Rel is preferentially expressed in immune cells and plays a critical role in the activation and differentiation of T-cells and B-cells.[2]

IT-603 exerts its inhibitory effect by directly binding to the c-Rel protein, which in turn alters the protein's conformation. This conformational change prevents c-Rel from binding to its target DNA sequences, thereby inhibiting the transcription of c-Rel-dependent genes. A key target of c-Rel in activated T-cells is the gene encoding Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and differentiation.

The NF-κB/c-Rel Signaling Pathway

The canonical NF-κB signaling pathway is activated by a variety of stimuli, including engagement of the T-cell receptor (TCR). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory IκBα protein, targeting it for degradation. The degradation of IκBα releases the NF-κB dimers, such as p50/c-Rel, allowing them to translocate to the nucleus and initiate gene transcription. IT-603 acts downstream in this pathway, directly at the level of the c-Rel transcription factor.

Caption: Simplified NF-κB/c-Rel Signaling Pathway and IT-603 Inhibition.

Effects of IT-603 on Gene Expression in Immune Cells

Studies have demonstrated that IT-603 effectively suppresses the expression of key genes regulated by c-Rel in immune cells. The most well-documented effect is the inhibition of IL-2 expression in activated T-cells.

Quantitative Data on Gene Expression

The following table summarizes the observed effects of IT-603 on the expression of specific genes in immune cells as determined by various experimental assays.

| Cell Type | Treatment Conditions | Target Gene | Method | Result | Reference |

| Murine Splenocytes (T-cells) | Anti-CD3/CD28 stimulation + IT-603 (various concentrations) | c-Rel | Intracellular Flow Cytometry | Dose-dependent decrease in c-Rel expression | |

| Murine Splenocytes (T-cells) | Anti-CD3/CD28 stimulation + IT-603 (various concentrations) | IL-2 | Intracellular Flow Cytometry | Dose-dependent decrease in IL-2 expression | |

| Human CMV, WT1, EBV-specific T-cells | In vitro treatment with IT-603 for 24 hours | c-Rel | Not Specified | Decreased expression | |

| Human CMV, WT1, EBV-specific T-cells | In vitro treatment with IT-603 for 24 hours | IL-2 | Not Specified | Decreased expression | |

| Human Lung Squamous Cell Carcinoma Cells | IT-603 treatment | NF-κB pathway target genes | qPCR | Downregulation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effect of IT-603 on gene expression.

In Vitro T-cell Stimulation and Gene Expression Analysis

This protocol is designed to assess the impact of IT-603 on the expression of c-Rel and IL-2 in activated T-cells.

Caption: Workflow for In Vitro T-cell Stimulation Assay.

Methodology:

-

Cell Isolation: Splenocytes are isolated from C57BL/6 mice.

-

T-cell Enrichment: CD5+ T-cells are positively selected.

-

Inhibitor Treatment: T-cells are incubated with varying concentrations of IT-603 or a vehicle control for 24 hours.

-

T-cell Activation: The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies for 24 to 48 hours to induce activation.

-

Gene Expression Analysis: Intracellular staining for c-Rel and IL-2 is performed, followed by analysis using flow cytometry to quantify the percentage of cells expressing these proteins and the mean fluorescence intensity.

In Vivo Administration of IT-603 in a Graft-versus-Host Disease (GVHD) Model

This protocol evaluates the in vivo efficacy of IT-603.

Methodology:

-

Animal Model: Lethally irradiated BALB/c recipient mice are transplanted with C57BL/6 T-cell depleted bone marrow cells along with C57BL/6 wild-type T-cells to induce GVHD.

-

Drug Administration: IT-603 or a control vehicle solution is administered daily via intraperitoneal injection (e.g., 24 mg/kg) starting from a specific day post-transplantation (e.g., day 10).

-

Monitoring and Analysis: Animal survival is monitored daily. Gene expression analysis of immune cells from these animals can be performed at specific time points to assess the in vivo impact of IT-603.

Conclusion

The small molecule inhibitor IT-603 demonstrates a clear capacity to modulate the immune response by targeting the c-Rel transcription factor. Its inhibitory action on c-Rel leads to a significant downregulation of target genes, most notably IL-2, in activated T-cells. The provided data and experimental frameworks offer a solid foundation for further research into the therapeutic potential of c-Rel inhibition in immune-mediated diseases and certain hematologic malignancies. Future studies employing global transcriptomic analyses, such as RNA-sequencing, will be invaluable in elucidating the full spectrum of genes and cellular pathways affected by IT-603 in various immune cell populations.

References

- 1. A small molecule c-Rel inhibitor reduces alloactivation of T-cells without compromising anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the TLR/NF-kappaB pathway in antigen-presenting cells in malignancies promoted by inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Apoptosis Sensitization and Mechanism of Action of LFB-R603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings on the biological activity of LFB-R603, a chimeric anti-CD20 mouse/human monoclonal antibody. Initial studies indicate that while LFB-R603 does not exhibit direct cytotoxicity at the concentrations tested, it plays a significant role in sensitizing non-Hodgkin's B-cell lymphoma (B-NHL) cells to TRAIL-mediated apoptosis. This document summarizes the key findings, outlines the experimental methodologies likely employed, and visualizes the proposed mechanism of action.

Data Presentation

As LFB-R603 was found to be non-toxic at the concentrations used, traditional cytotoxicity metrics such as IC50 values are not applicable. Instead, the data presented below summarizes the observed effects of LFB-R603 on key signaling proteins and its ability to potentiate apoptosis induced by an external agent (TRAIL).

| Cell Line | Treatment | Effect on NF-κB Pathway | Effect on Downstream Effectors | Outcome |

| Ramos (B-NHL) | LFB-R603 | Inhibition of constitutively active NF-κB | - Inhibition of Snail (anti-apoptotic)- Induction of RKIP (pro-apoptotic)- Induction of PTEN- Inhibition of PI3K-AKT pathway | Significant potentiation of TRAIL-mediated apoptosis |

| Ramos (B-NHL) | Snail knockdown | - | - | Increased sensitivity to TRAIL-induced apoptosis |

| Ramos (B-NHL) | RKIP overexpression | - | - | Increased sensitivity to TRAIL-induced apoptosis |

| Ramos (B-NHL) | LFB-R603 + TRAIL + PTEN silencing | Inhibition of NF-κB pathway | - | Inhibition of TRAIL-induced apoptosis |

Experimental Protocols

The following are detailed methodologies for the key experiments that were likely conducted to elucidate the mechanism of action of LFB-R603.

Cell Culture

-

Cell Line: Ramos, a human Burkitt's lymphoma cell line (B-NHL), was used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Apoptosis (Flow Cytometry)

-

Principle: To quantify the extent of apoptosis induced by TRAIL in the presence or absence of LFB-R603, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.

-

Protocol:

-

Ramos cells were seeded in 6-well plates.

-

Cells were treated with LFB-R603 (at various concentrations) for a predetermined time (e.g., 24 or 48 hours).

-

Following LFB-R603 pre-treatment, cells were treated with TRAIL for a specified duration.

-

Control groups included untreated cells, cells treated with LFB-R603 alone, and cells treated with TRAIL alone.

-

After treatment, cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were quantified.

-

Western Blot Analysis of Signaling Proteins

-

Principle: To determine the effect of LFB-R603 on the expression and phosphorylation status of proteins in the NF-κB and PI3K/AKT pathways, Western blotting is employed.

-

Protocol:

-

Ramos cells were treated with LFB-R603 for various time points.

-

Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies against NF-κB, Snail, RKIP, PTEN, AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Gene Silencing (siRNA) and Overexpression

-

Principle: To establish a causal link between the modulation of Snail, RKIP, and PTEN by LFB-R603 and the sensitization to TRAIL-induced apoptosis, gene silencing (using small interfering RNA, siRNA) and overexpression (using expression vectors) are utilized.

-

Protocol for siRNA:

-

Ramos cells were transfected with siRNA targeting Snail or PTEN, or with a non-targeting control siRNA, using a suitable transfection reagent.

-

After a specified time to allow for gene knockdown, the cells were treated with LFB-R603 and/or TRAIL.

-

The efficiency of knockdown was confirmed by Western blotting.

-

Apoptosis was assessed by flow cytometry as described above.

-

-

Protocol for Overexpression:

-

Ramos cells were transfected with an expression vector encoding RKIP or an empty vector control.

-

After allowing for gene expression, the cells were treated with TRAIL.

-

Overexpression was confirmed by Western blotting.

-

Apoptosis was assessed by flow cytometry.

-

Mandatory Visualization

Unraveling the Molecular Embrace: A Technical Guide to the Binding Affinity of RL-603 with c-Rel

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of RL-603, a small molecule inhibitor, with its target protein, the transcription factor c-Rel. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and pharmacology. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of the underlying biological processes, this guide aims to furnish a comprehensive understanding of the this compound and c-Rel interaction.

The transcription factor c-Rel, a member of the NF-κB family, is a critical regulator of immune responses and cell survival.[1] Its dysregulation has been implicated in various hematologic malignancies and autoimmune diseases, making it a compelling target for therapeutic intervention. This compound (also known as IT-603) has been identified as a direct inhibitor of c-Rel, functioning by preventing its binding to DNA, thereby modulating downstream signaling pathways.[2]

Quantitative Analysis of this compound Binding to c-Rel

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of c-Rel by this compound.

| Parameter | Value | Assay Method | Notes |

| IC50 (c-Rel DNA Binding) | 3 µM | Electrophoretic Mobility Shift Assay (EMSA) | Concentration of this compound required to inhibit 50% of c-Rel binding to its DNA consensus sequence.[3] |

| IC50 (Global NF-κB Activity) | 18.8 µM | Not explicitly stated, likely a reporter assay | Concentration of this compound required to inhibit 50% of overall NF-κB transcriptional activity in cells. This value is higher than the direct DNA binding inhibition, reflecting the complexity of cellular NF-κB regulation.[4] |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound against c-Rel relies on established biochemical techniques. The following sections provide detailed methodologies for the key experiments cited.

Recombinant c-Rel Protein Expression and Purification

Objective: To produce purified, recombinant c-Rel protein for use in in vitro binding assays.

Protocol:

-

Gene Cloning and Vector Construction: The human REL gene encoding the c-Rel protein is cloned into a suitable bacterial expression vector, such as pET-28a(+), often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

-

Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. The culture is then incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble c-Rel protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The c-Rel protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Further Purification and Quality Control: For higher purity, the eluted protein may be further purified by size-exclusion chromatography. The purity and concentration of the recombinant c-Rel protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

Fluorescence Polarization (FP) Assay

Objective: To quantify the direct binding of this compound to c-Rel by measuring the change in polarization of a fluorescently labeled DNA probe.

Protocol:

-

Probe Preparation: A short, single-stranded DNA oligonucleotide containing the c-Rel binding consensus sequence (κB site) is synthesized and labeled at the 5' or 3' end with a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC). The complementary unlabeled strand is also synthesized. The labeled and unlabeled strands are annealed to form a double-stranded, fluorescently labeled DNA probe.

-

Assay Setup: The assay is performed in a low-volume, black, non-binding surface 384-well plate.

-

Binding Reaction: A constant concentration of the purified recombinant c-Rel protein and the FITC-labeled DNA probe are incubated in a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Inhibitor Titration: this compound is serially diluted and added to the wells containing the c-Rel protein and DNA probe. A control well containing DMSO (the solvent for this compound) is included.

-

Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates the displacement of the fluorescent probe from c-Rel. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and semi-quantitatively assess the inhibition of c-Rel DNA binding by this compound.

Protocol:

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the c-Rel binding site is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Binding Reaction: Purified recombinant c-Rel protein or nuclear extracts containing c-Rel are incubated with the labeled DNA probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC)).

-

Inhibition Assay: For inhibition experiments, increasing concentrations of this compound are pre-incubated with the c-Rel protein before the addition of the labeled probe.

-

Electrophoresis: The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Detection: For radioactively labeled probes, the gel is dried and exposed to a phosphor screen or X-ray film. For biotin-labeled probes, the DNA is transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Analysis: A "shift" in the migration of the labeled DNA probe indicates the formation of a c-Rel-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound demonstrates the inhibitory activity of the compound.

Visualizing the Molecular Landscape

To better illustrate the biological context and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Canonical NF-κB signaling pathway leading to c-Rel activation and the point of inhibition by this compound.

Caption: Experimental workflow for determining the binding affinity of this compound to c-Rel.

Conclusion

The available data robustly demonstrate that this compound is a direct inhibitor of the transcription factor c-Rel. By physically interacting with c-Rel, this compound effectively prevents its binding to target DNA sequences, leading to the downregulation of NF-κB-mediated gene transcription. The quantitative IC50 values obtained from EMSA and cellular assays provide a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and workflow diagrams presented in this guide offer a clear framework for the continued investigation and characterization of this compound and other potential c-Rel inhibitors. This comprehensive understanding is crucial for advancing the development of novel therapies targeting c-Rel-driven pathologies.

References

- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 2. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: In Vitro T-Cell Proliferation Assay

Note: A specific protocol designated "RL-603" could not be located in the public domain. This document provides a detailed, widely-used protocol for an in vitro T-cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE), which is a standard method for this application. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

T-cell proliferation is a fundamental process in the adaptive immune response and a key indicator of T-cell activation.[1][2] In vitro T-cell proliferation assays are crucial for evaluating the efficacy of immunomodulatory compounds, understanding disease mechanisms, and developing cell-based therapies.[2][3] One of the most common methods to monitor T-cell proliferation is through dye dilution assays using fluorescent dyes like CFSE.[1]

CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of fluorescence intensity with each cell division. This allows for the tracking of successive generations of proliferating T-cells via flow cytometry.

This application note provides a detailed protocol for performing an in vitro T-cell proliferation assay using CFSE, including information on T-cell activation signaling pathways and quantitative data for experimental setup.

T-Cell Activation and Proliferation Signaling Pathway

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This, along with co-stimulatory signals (e.g., CD28-B7 interaction), triggers a cascade of intracellular signaling events. These signaling pathways ultimately lead to gene expression changes that drive T-cell proliferation, differentiation, and cytokine production. Key signaling pathways involved include the PLCγ1, MAPK, and PI3K-AKT pathways.

References

Application Notes and Protocols for RL-603 in a Murine Model of Graft-versus-Host Disease

Disclaimer: Information regarding a specific molecule designated "RL-603" for the treatment of Graft-versus-Host Disease (GVHD) is not available in the public domain. The following application notes and protocols are presented as a representative example for a hypothetical immunomodulatory agent, herein named this compound, based on established principles and methodologies in murine models of GVHD. The experimental designs, data, and proposed mechanisms are illustrative and intended to guide researchers in the evaluation of novel therapeutic compounds for GVHD.

Introduction

Graft-versus-host disease (GVHD) is a significant and often lethal complication following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2][3] It is initiated by donor T cells recognizing and attacking recipient tissues, leading to a multi-organ inflammatory response.[2][4] Murine models are indispensable tools for understanding the pathophysiology of GVHD and for the preclinical evaluation of novel therapeutic agents. This document provides a detailed protocol for assessing the therapeutic potential of a hypothetical small molecule inhibitor, this compound, in a murine model of acute GVHD.

Proposed Mechanism of Action of this compound

This compound is a hypothetical selective inhibitor of a key downstream signaling molecule in the T-cell receptor (TCR) and cytokine receptor pathways, such as a Janus kinase (JAK) or a component of the NF-κB signaling cascade. The pathogenesis of acute GVHD is driven by the activation and proliferation of donor T cells following recognition of host antigens. This process is heavily reliant on cytokine signaling, with cytokines like IL-2, IFN-γ, and TNF-α playing crucial roles. By inhibiting a common signaling node, this compound is postulated to suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines, thereby mitigating the severity of GVHD.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound in inhibiting T-cell signaling pathways to mitigate GVHD.

Experimental Protocols

Murine Model of Acute GVHD

A common and well-characterized model is the transplantation of bone marrow and T cells from C57BL/6 (H-2b) donor mice into lethally irradiated BALB/c (H-2d) recipient mice. This major histocompatibility complex (MHC)-mismatched model induces a robust and predictable acute GVHD syndrome.

Materials:

-

Donor Mice: C57BL/6, 8-12 weeks old

-

Recipient Mice: BALB/c, 8-12 weeks old

-

T-cell depleted bone marrow (TCD-BM)

-

Purified splenic T cells

-

Sterile Phosphate Buffered Saline (PBS)

-

Irradiator (e.g., X-ray or Cesium-137 source)

-

This compound compound and vehicle control

Protocol:

-

Recipient Conditioning: Lethally irradiate recipient BALB/c mice with a dose of 800-900 cGy, administered in a split dose (e.g., two doses of 450 cGy separated by 3-4 hours) to minimize gastrointestinal toxicity.

-

Donor Cell Preparation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 donor mice. Deplete T cells using anti-CD3e magnetic beads or a similar method to obtain TCD-BM. Resuspend TCD-BM at a concentration of 5 x 10^7 cells/mL in PBS.

-

Isolate splenocytes from C57BL/6 donor mice and purify T cells (CD3+) using nylon wool columns or magnetic bead-based negative selection. Resuspend purified T cells at a concentration of 1 x 10^7 cells/mL in PBS.

-

-

Transplantation: Within 24 hours of irradiation, inject recipient mice intravenously (via the tail vein) with 5 x 10^6 TCD-BM cells and 1 x 10^6 purified T cells in a total volume of 200 µL of PBS.

-

This compound Administration:

-

Randomize transplanted mice into treatment and control groups (n=10-15 mice per group).

-

Prepare this compound in a suitable vehicle (e.g., DMSO, PBS). The control group will receive the vehicle alone.

-

Administer this compound or vehicle daily via intraperitoneal injection or oral gavage, starting on the day of transplantation (Day 0) and continuing for a specified duration (e.g., 21 days). Dosing should be determined by prior pharmacokinetic and toxicology studies.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for survival.

-

Assess GVHD clinical severity 2-3 times per week using a scoring system that evaluates weight loss, posture, activity, fur texture, and skin integrity (each parameter scored 0-2, for a total score of 0-10).

-

On a predetermined day (e.g., Day 14 or at the time of euthanasia), collect blood and tissues (spleen, liver, intestines, skin) for further analysis.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in a murine model of acute GVHD.

Data Presentation

Table 1: Survival and Clinical GVHD Scores

| Group | N | Median Survival (Days) | % Survival at Day 30 | Mean Clinical Score at Day 14 (± SEM) |

| Vehicle Control | 15 | 18 | 13% | 7.2 ± 0.5 |

| This compound (10 mg/kg) | 15 | 32 | 47% | 4.5 ± 0.4 |

| This compound (30 mg/kg) | 15 | >50 | 73% | 2.1 ± 0.3 |

| Syngeneic Control | 5 | >50 | 100% | 0.2 ± 0.1 |

Table 2: Histopathological Analysis of GVHD Target Organs

| Group | Liver (Score ± SEM) | Small Intestine (Score ± SEM) | Skin (Score ± SEM) |

| Vehicle Control | 3.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.2 |

| This compound (30 mg/kg) | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |

| Syngeneic Control | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |

| Histopathology scored on a scale of 0 (no disease) to 4 (severe disease). |

Table 3: Serum Cytokine Levels at Day 14 (pg/mL)

| Group | IFN-γ (± SEM) | TNF-α (± SEM) | IL-6 (± SEM) | IL-10 (± SEM) |

| Vehicle Control | 1250 ± 150 | 850 ± 90 | 620 ± 75 | 150 ± 20 |

| This compound (30 mg/kg) | 350 ± 50 | 210 ± 30 | 180 ± 25 | 320 ± 40 |

| Syngeneic Control | <50 | <50 | <50 | 80 ± 15 |

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of a novel, hypothetical immunomodulatory agent, this compound, in a murine model of acute GVHD. The detailed protocols for model induction, drug administration, and endpoint analysis, combined with structured data presentation, offer a robust methodology for assessing therapeutic efficacy. The proposed mechanism of this compound, targeting key T-cell signaling pathways, is consistent with current strategies in GVHD research. The illustrative data suggests that this compound could significantly improve survival, reduce clinical and pathological signs of GVHD, and modulate the systemic inflammatory cytokine profile. This generalized protocol can be adapted for the evaluation of other potential therapeutic agents for GVHD.

References

- 1. stembook.org [stembook.org]

- 2. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse models of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]

Application Notes and Protocols: RL-603 (PSB-603) in Colorectal Cancer Cell Lines

Disclaimer: Initial searches for "RL-603" did not yield a specific compound associated with colorectal cancer research. However, "PSB-603," a well-documented A2b adenosine (B11128) receptor antagonist, has been studied in this context. It is highly probable that "this compound" is a typographical error for "PSB-603." Therefore, these application notes and protocols are based on the available scientific literature for PSB-603.

Introduction

PSB-603 is a potent and selective antagonist of the A2b adenosine receptor. In the context of colorectal cancer, emerging research has demonstrated that PSB-603 can modulate cellular metabolism and enhance the efficacy of standard chemotherapeutic agents. Notably, its mechanism in colorectal cancer cells appears to be independent of A2b adenosine receptor antagonism, pointing towards a novel mode of action.[1][2]

The primary effects of PSB-603 in colorectal cancer cell lines involve the promotion of mitochondrial oxidative phosphorylation (OXPHOS) and a subsequent increase in the production of reactive oxygen species (ROS).[1][2] This alteration in the cellular redox state can render cancer cells more susceptible to the cytotoxic effects of chemotherapy, presenting a promising synergistic therapeutic strategy.[1]

These application notes provide an overview of the effects of PSB-603 on colorectal cancer cell lines and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Data Presentation

While specific IC50 values for PSB-603 alone in colorectal cancer cell lines are not extensively reported, as its primary observed effect is not direct cytotoxicity but rather chemosensitization, the following tables summarize the expected outcomes based on published literature.

Table 1: Effect of PSB-603 on Cellular Metabolism in Colorectal Cancer Cells

| Parameter | Cell Line | Treatment | Observed Effect | Reference |

| Basal Oxygen Consumption Rate (OCR) | Colorectal Cancer Cells | PSB-603 | Increased | |

| Reactive Oxygen Species (ROS) Production | Colorectal Cancer Cells | PSB-603 | Increased |

Table 2: Synergistic Effect of PSB-603 with Chemotherapy in Colorectal Cancer Cells

| Cell Line | Chemotherapeutic Agent | PSB-603 Combination | Observed Effect | Reference |

| Colorectal Cancer Cells | e.g., 5-Fluorouracil, Oxaliplatin | Yes | Increased Cell Death |

Signaling Pathways and Mechanism of Action

PSB-603 induces a metabolic shift in colorectal cancer cells, characterized by an increase in mitochondrial respiration and ROS production. This is significant as many cancer cells rely on glycolysis for energy (the Warburg effect). By forcing a higher rate of OXPHOS, PSB-603 increases oxidative stress, which can be detrimental to cancer cells, especially when combined with other stressors like chemotherapy.

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for investigating the effects of PSB-603.

Caption: Proposed mechanism of PSB-603 in colorectal cancer cells.

Caption: General experimental workflow for studying PSB-603.

Experimental Protocols

1. Cell Culture

-

Cell Lines: HCT116, HT-29, SW480, or other relevant human colorectal cancer cell lines.

-

Culture Medium: McCoy's 5A (for HCT116) or DMEM (for HT-29, SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Colorectal cancer cells

-

Complete culture medium

-

PSB-603 (dissolved in DMSO)

-

Chemotherapeutic agent (e.g., 5-Fluorouracil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of PSB-603, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Colorectal cancer cells

-

Complete culture medium

-

PSB-603 and/or chemotherapeutic agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells as described for the MTT assay.

-

After the incubation period, collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

4. Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe (DCFDA) that becomes fluorescent upon oxidation by ROS.

-

Materials:

-

Black, clear-bottom 96-well plates

-

Colorectal cancer cells

-

PSB-603

-

2',7'-Dichlorofluorescin diacetate (DCFDA)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microplate reader

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

After 24 hours, wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

-

Wash the cells twice with PBS to remove the excess probe.

-

Treat the cells with PSB-603.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

-

5. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in relevant signaling pathways (e.g., markers of apoptosis or cellular stress).

-

Materials:

-

6-well plates

-

Colorectal cancer cells

-

PSB-603 and/or chemotherapeutic agent

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary and secondary antibodies (e.g., against PARP, Caspase-3, and loading controls like β-actin or GAPDH)

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Seed and treat cells in 6-well plates as previously described.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

References

Application Notes and Protocols for the Dissolution and Use of RL-603 (IT-603) in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: RL-603, also known as IT-603, is a potent and selective small molecule inhibitor of the c-Rel transcription factor, a member of the Nuclear Factor-kappa B (NF-κB) family.[1][2] c-Rel plays a crucial role in the regulation of immune responses, particularly in the activation, proliferation, and survival of T-cells and B-cells. Dysregulation of the c-Rel signaling pathway is implicated in various inflammatory diseases and cancers, making IT-603 a valuable tool for studying these processes and for potential therapeutic development. This document provides detailed protocols for the proper dissolution and application of IT-603 in cell culture experiments.

Data Presentation

Quantitative data for the preparation of IT-603 stock and working solutions are summarized in the table below.

| Parameter | Value | Unit | Notes |

| Compound Name | This compound (IT-603) | - | A selective c-Rel inhibitor. |

| Molecular Weight | 329.17 | g/mol | [1] |

| IC₅₀ (c-Rel) | 3 | µM | Determined by electrophoretic mobility shift assay (EMSA).[1][3] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | - | Use fresh, anhydrous DMSO for optimal solubility. |

| Maximum Stock Concentration | 66 | mg/mL | |

| 200.5 | mM | ||

| Storage of Powder | -20 | °C | For up to 3 years. |

| Storage of Stock Solution | -80 | °C | For up to 1 year. |

| -20 | °C | For up to 1 month. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of IT-603

This protocol describes the preparation of a 10 mM stock solution of IT-603, which can be further diluted to desired working concentrations for cell culture experiments.

Materials:

-

IT-603 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of IT-603: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 329.17 g/mol = 3.29 mg

-

-

Weighing: Carefully weigh out 3.29 mg of IT-603 powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the IT-603 powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).

Protocol 2: Treatment of Cells in Culture with IT-603

This protocol provides a general guideline for treating adherent or suspension cells with IT-603. The final concentration and incubation time should be optimized for your specific cell type and experimental design.

Materials:

-

Cultured cells (e.g., Jurkat, primary T-cells)

-

Complete cell culture medium

-

10 mM stock solution of IT-603 in DMSO

-

Vehicle control (DMSO)

-

Sterile culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed your cells at the desired density in a sterile culture plate or flask and allow them to attach (for adherent cells) or stabilize (for suspension cells) overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM IT-603 stock solution at room temperature. Prepare the desired final concentration of IT-603 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of complete cell culture medium as used for the IT-603 treatment. This is crucial to control for any effects of the solvent on the cells.

-

Cell Treatment:

-

For adherent cells , carefully remove the old medium and replace it with the medium containing the desired concentration of IT-603 or the vehicle control.

-

For suspension cells , add the appropriate volume of the prepared IT-603 or vehicle control working solution directly to the cell suspension.

-

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, Trypan Blue), flow cytometry, western blotting, or gene expression analysis.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway leading to the activation of c-Rel.

Caption: c-Rel signaling pathway and the inhibitory action of IT-603.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for dissolving and using IT-603 in cell culture.

Caption: Workflow for preparing and using IT-603 in cell culture.

References

Application Notes and Protocols: RL-603 (PSB-603) in Combination with Chemotherapy

A Note on Nomenclature: The compound "RL-603" was not definitively identified in the current literature. Based on the context of combination chemotherapy, this document focuses on PSB-603 , a potent A2b adenosine (B11128) receptor (A₂b-AR) antagonist that has been investigated for its synergistic effects with chemotherapy. It is presumed that "this compound" may be a typographical error or an internal designation for PSB-603.

Introduction

PSB-603 is a selective antagonist of the A₂b adenosine receptor. In the tumor microenvironment, high levels of adenosine can promote tumor growth, angiogenesis, and immunosuppression. By blocking the A₂b-AR, PSB-603 has been shown to alter the tumor microenvironment, enhance anti-tumor immunity, and, significantly, increase the sensitivity of cancer cells to conventional chemotherapy.[1][2][3][4] These application notes provide an overview of the mechanism of action of PSB-603 in combination with chemotherapy, quantitative data from preclinical studies, and detailed experimental protocols for researchers.

Mechanism of Action